![molecular formula C20H12ClNO3 B14176843 4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid CAS No. 919290-48-5](/img/structure/B14176843.png)
4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro-substituted isoquinoline moiety fused to a benzoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 9-chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline with a suitable benzoic acid derivative under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoquinoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and exhibit various biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid is unique due to its specific chloro-substituted isoquinoline moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
919290-48-5 |
|---|---|
Fórmula molecular |
C20H12ClNO3 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
4-(9-chloro-1-oxo-2H-benzo[h]isoquinolin-4-yl)benzoic acid |
InChI |
InChI=1S/C20H12ClNO3/c21-14-7-5-11-6-8-15-17(10-22-19(23)18(15)16(11)9-14)12-1-3-13(4-2-12)20(24)25/h1-10H,(H,22,23)(H,24,25) |
Clave InChI |
KBVMGYUNGXLTDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC=C3C4=CC=C(C=C4)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
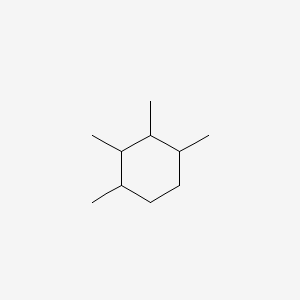
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
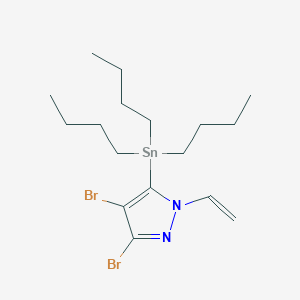
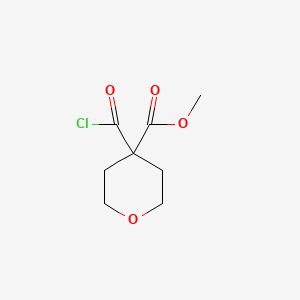


![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
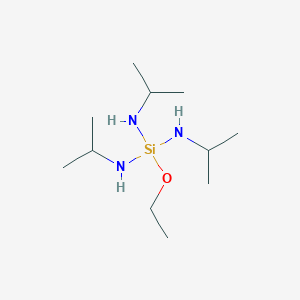
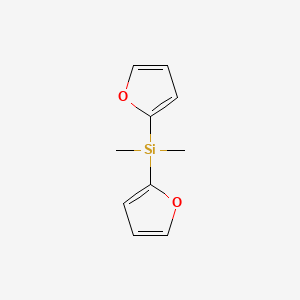
![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)
